molecular formula C8H8F3N3S B1299966 N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 20069-30-1

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1299966
CAS RN: 20069-30-1
M. Wt: 235.23 g/mol
InChI Key: KDDAUQBQXBHUPJ-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide (N-TFMPHCTA) is an organic compound which is a member of the hydrazinecarbothioamide family. It is a colorless, water-soluble solid with a melting point of 88-90 °C. N-TFMPHCTA is widely used in scientific research as a reagent for various organic transformations and as a catalyst in various synthetic processes.

Scientific Research Applications

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the creation of a wide range of derivatives, which can be used to synthesize novel organic molecules. The presence of both amine and thiol functional groups makes it a versatile reagent for constructing complex scaffolds, particularly in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, the compound is utilized for the synthesis of potential therapeutic agents. Its structural features are conducive to the formation of compounds with biological activity, such as enzyme inhibitors or receptor modulators. Researchers explore its use in creating new drugs that could offer treatment options for various diseases .

Agricultural Chemistry

The trifluoromethyl group in this compound is of particular interest in the development of agrochemicals. It can be used to design novel pesticides and herbicides with enhanced activity and stability. The compound’s ability to form stable and biologically active derivatives makes it valuable for creating substances that protect crops from pests and diseases .

Material Science

In material science, the compound’s derivatives can be used to modify surface properties of materials. For instance, it can be incorporated into polymers to create materials with specific characteristics, such as increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

This compound can be employed as a precursor for the synthesis of analytical reagents. These reagents are used in various analytical techniques, such as chromatography or spectroscopy, to detect or quantify other substances. Its derivatives may act as chromophores or fluorophores, enhancing the sensitivity of analytical methods .

Environmental Science

In environmental science, researchers investigate the compound’s derivatives for their potential use in environmental remediation. For example, they could be used to remove pollutants from water or soil, or as sensors to detect hazardous substances in the environment.

Biochemistry

The compound is also studied in biochemistry for its potential to interact with biological macromolecules. It could be used to probe the function of enzymes or to study protein-ligand interactions, which is crucial for understanding cellular processes and designing drugs .

Plant Growth Regulation

A derivative of this compound has been shown to exhibit gibberellin-like activity, promoting plant growth. This suggests its potential application as a plant growth regulator, which could be used to enhance crop yields or control plant development in agriculture .

properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDAUQBQXBHUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353251
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

CAS RN

20069-30-1
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20069-30-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-isothiocyanato-3-(trifluoromethyl)benzene (250 mg, 1.23 mmol) in methanol (5 mL) was added hydrazine hydrate (307 mg, 6.16 mmol) dropwise at 5° C.-10° C. After complete addition of hydrazine hydrate, the reaction mixture was stirred at room temperature for 2-3 h. When TLC (mobile phase-30% ethyl acetate in n-Hexane, Rf. S.M.—0.80, product—0.2) showed absence of starting material, the methanol was concentrated, water was added and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated to give the pure product as an off white solid (Yield: 200 mg, 69.4% of theoretical).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the antimicrobial activity of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide based on the provided research?

A1: The provided research abstract specifically mentions that the paper investigates the "Design, Synthesis, and Antimicrobial Activity of Novel Fluorine-Containing Imidazolones" []. While N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide itself is not an imidazolone, its structure suggests it could be a potential precursor or building block in the synthesis of these fluorine-containing compounds. The research likely explores how incorporating fluorine, particularly in the form of a trifluoromethyl group as seen in this compound, affects the antimicrobial activity of the final imidazolone derivatives.

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